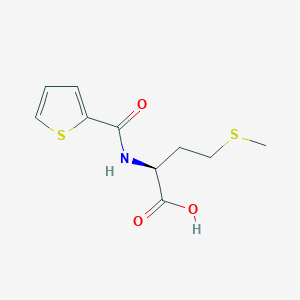

Thenoyl methionate

Description

Thenoyl methionate is a hypothetical or less-documented compound that combines structural features of two distinct chemical families: the thenoyl group (derived from thenoyl trifluoroacetonate, TTA, a β-diketone ligand) and methionate (a derivative of methionine, an amino acid).

- Thenoyl Group: Known for strong chelating capabilities, particularly with lanthanides like europium (Eu³⁺), forming luminescent complexes. TTA is widely used in photoluminescent materials due to its ability to sensitize Eu³⁺ emission via the "antenna effect" .

- Methionate: Salts like sodium, potassium, and iron methionate exhibit bioactivity in agriculture (e.g., nematicidal effects) and animal nutrition (e.g., improved metal absorption) .

Theoretical applications of this compound might include:

- Coordination Chemistry: As a ligand for rare-earth ions in optoelectronic materials.

- Agricultural Use: Potential nematicidal or metal-chelating agent with modified pharmacokinetics.

Properties

CAS No. |

60752-63-8 |

|---|---|

Molecular Formula |

C10H13NO3S2 |

Molecular Weight |

259.33 |

IUPAC Name |

(2S)-4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid |

InChI |

InChI=1S/C10H13NO3S2/c1-15-6-4-7(10(13)14)11-9(12)8-3-2-5-16-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |

InChI Key |

GTPDHYQKBSCXAP-ZETCQYMHSA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CS1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thenoyl methionate; T.A.M.; N-2-Thienoylmethionine; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences :

- TTA is a β-diketone ligand with strong electron-withdrawing trifluoromethyl groups, enhancing its ability to chelate Eu³⁺ and stabilize excited states . In contrast, methionate derivatives lack β-diketone functionality, relying instead on amino acid backbones for metal coordination.

- Photoluminescence Performance: In ZnAlEu layered double hydroxides (LDHs), TTA-intercalated materials exhibit higher Ω₂ (Judd-Ofelt parameter) values (Ω₂ = 15.4 × 10⁻²⁰ cm²) compared to carboxylate ligands like isophthalate (ISO, Ω₂ = 14.0 × 10⁻²⁰ cm²), indicating a less centrosymmetric Eu³⁺ environment and stronger red emission . Hypothetically, replacing TTA with thenoyl methionate could alter ligand field symmetry and quantum yield due to methionine’s bulkier structure.

| Ligand | Ω₂ (×10⁻²⁰ cm²) | Application |

|---|---|---|

| TTA | 15.4 | Luminescent LDHs |

| ISO | 14.0 | Luminescent LDHs |

| Methionate* | N/A | Potential biocompatible ligand |

*Theoretical comparison.

Methionate Derivatives (Sodium, Potassium, Iron Methionate)

Agricultural Efficacy :

- Nematicidal Activity: Sodium and potassium methionate reduce nematode populations (e.g., Belonolaimus longicaudatus) at 224–448 kg/ha but cause phytotoxicity in creeping bentgrass at 448 kg/ha .

- Metal Absorption : Iron methionate shows superior bioavailability compared to iron sulfate in poultry, with 55% weight uniformity vs. 76% for sulfate, attributed to better rheological properties and slower dissolution .

*Hypothetical extrapolation.

Q & A

What are the recommended methods for synthesizing and characterizing thenoyl methionate complexes?

Basic Research Question

Methodological Answer:

this compound complexes are synthesized via chelation reactions, typically involving methionine derivatives and metal salts under controlled pH conditions. Key steps include:

- Synthesis: Reacting L-methionine methyl ester (C₆H₁₃NO₂S) with metal ions (e.g., Fe²⁺, Zn²⁺) in aqueous or organic solvents. For example, iron methionate is prepared by mixing ferrous sulfate with methionine at alkaline pH to enhance chelate stability .

- Characterization:

- Spectroscopy: FT-IR to confirm bonding between sulfhydryl groups and metal ions.

- X-ray crystallography: Resolve crystal structures, as demonstrated in europium-thenoyl trifluoroacetonate complexes, which reveal ligand coordination geometry .

- Mass spectrometry: Verify molecular weight (e.g., iron methionate: 426 g/mol) and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.